molecular formula C11H17ClN2O2 B13210942 2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide hydrochloride

2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide hydrochloride

Cat. No.: B13210942
M. Wt: 244.72 g/mol
InChI Key: IPUNVISDPHGGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an acetamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-5-methylphenol.

    Reaction with Dimethylacetamide: The 2-amino-5-methylphenol is reacted with N,N-dimethylacetamide in the presence of a suitable catalyst under controlled temperature and pressure conditions.

    Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methylphenol: A precursor in the synthesis of the target compound.

    N,N-dimethylacetamide: A related compound with similar structural features.

Uniqueness

2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-8-4-5-9(12)10(6-8)15-7-11(14)13(2)3;/h4-6H,7,12H2,1-3H3;1H

InChI Key

IPUNVISDPHGGHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC(=O)N(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.